molecular formula C9H20N2O2 B1520948 (R)-1-Boc-amino-butyl-3-amine CAS No. 1187927-71-4

(R)-1-Boc-amino-butyl-3-amine

Cat. No.: B1520948
CAS No.: 1187927-71-4
M. Wt: 188.27 g/mol
InChI Key: MSCLVLGMLLYXFV-SSDOTTSWSA-N
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Description

(R)-1-Boc-amino-butyl-3-amine is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-3-aminobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLVLGMLLYXFV-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Chiral Boc Protected Diamines in Modern Synthesis

Chiral vicinal (1,2-), 1,3-, and other diamines are fundamental building blocks in the synthesis of a vast array of complex molecules. acs.org Their importance is underscored by their prevalence in biologically active compounds, including pharmaceuticals and agrochemicals, as well as their critical role as chiral ligands and organocatalysts in asymmetric synthesis. rsc.orgscielo.org.mxscielo.br The synthesis of chiral molecules is a cornerstone of modern organic chemistry, as the three-dimensional arrangement of atoms is often crucial for biological function. ajchem-b.com

The incorporation of a Boc protecting group onto one of the amine functionalities in a diamine is a common and powerful strategy. The Boc group is favored for its stability under a wide range of reaction conditions, including exposure to most nucleophiles and bases, while being readily removable under specific acidic conditions. organic-chemistry.org This orthogonality allows chemists to perform reactions at other sites of the molecule without affecting the protected amine. organic-chemistry.org

The mono-Boc protection of symmetrical diamines presents a significant synthetic challenge, as the reagent, typically di-tert-butyl dicarbonate (B1257347) (Boc₂O), cannot easily differentiate between the two identical amino groups, often resulting in a mixture of unprotected, mono-protected, and di-protected products. sigmaaldrich.com Consequently, the development of efficient methods for selective mono-Boc protection has been an active area of research, employing techniques like the in-situ generation of a mono-hydrochloride salt to differentiate the two amines. scielo.org.mx The availability of these mono-protected chiral diamines provides chemists with versatile tools for constructing complex nitrogen-containing molecules with precise stereochemical control, essential for fields like drug discovery and materials science. scielo.org.mxchemimpex.com

Strategic Position of R 1 Boc Amino Butyl 3 Amine As a Versatile Chiral Building Block

(R)-1-Boc-amino-butyl-3-amine, also referred to as tert-butyl (R)-(3-aminobutyl)carbamate, holds a strategic position as a versatile chiral building block due to its unique trifunctional nature: a chiral center, a free primary amine, and a protected primary amine. This specific arrangement allows for a high degree of control in multi-step synthetic sequences. The free amine at the C3 position can undergo a variety of chemical transformations—such as acylation, alkylation, or Schiff base formation—while the Boc-protected amine at the C1 position remains inert.

Subsequently, the Boc group can be cleaved under acidic conditions to liberate the second primary amine, enabling further, distinct functionalization. This capacity for sequential and regioselective modification makes the compound an ideal intermediate for creating complex molecular architectures with defined stereochemistry. chemimpex.com Its chiral nature is particularly crucial in medicinal chemistry, where the enantiomeric form of a drug can determine its efficacy and safety profile. scielo.brchemimpex.com This has led to its use in the synthesis of novel therapeutic agents and the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. chemimpex.com

Historical Context and Evolution of Research on This Chiral Diamine and Analogues

The development of (R)-1-Boc-amino-butyl-3-amine and its analogues is intrinsically linked to the broader history of asymmetric synthesis. Early efforts in creating chiral molecules relied heavily on the use of the "chiral pool," employing naturally occurring enantiopure compounds like amino acids, terpenes (e.g., camphor), and carbohydrates as starting materials. scielo.brnih.gov For instance, chiral diamines have been synthesized from starting materials like L-glutamic acid. niscpr.res.in

A significant leap forward came with the advent of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. ajchem-b.com The history of this field dates back to the late 19th century, with systematic studies on hydrogenation, which later evolved into highly selective asymmetric hydrogenation reactions using chiral metal-ligand complexes. ajchem-b.com Chiral diamines became central to this evolution, serving as critical ligands for transition metals like Ruthenium, Rhodium, and Iridium in these catalytic processes. ajchem-b.comsoton.ac.uk

The challenge then shifted to the efficient synthesis of these chiral ligands. The development of methods for the stereoselective synthesis of 1,2-diamines and other chiral diamines became a major focus. acs.orgrsc.org This included strategies like the ring-opening of aziridines, hydroamination of allylic amines, and the reductive coupling of imines. acs.orgrsc.org The introduction and refinement of protecting group strategies, particularly the use of the Boc group for amines, were crucial advancements that enabled the synthesis of complex intermediates like this compound. scielo.org.mxorganic-chemistry.org The ability to selectively protect one of two reactive sites on a small, chiral molecule represents a culmination of decades of research in stereoselective synthesis and functional group manipulation.

Overview of Key Academic Research Domains for the Compound

Enantioselective Synthesis Strategies

The creation of the chiral amine at the C3 position of the butane (B89635) backbone is the critical step in synthesizing the target molecule. Modern asymmetric synthesis offers several powerful approaches to achieve this with high enantiopurity. These methods include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Application of Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are recoverable stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation. One of the most effective and widely used auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide (Ellman's auxiliary). rtu.lvnih.govwikipedia.org The general strategy involves the condensation of the chiral sulfinamide with a ketone to form an N-sulfinyl imine. Subsequent reduction of this imine is highly diastereoselective, controlled by the bulky tert-butyl group, and affords a sulfinamide-protected amine. Acidic cleavage of the sulfinyl group then yields the desired chiral primary amine.

In a synthesis applicable to 1,3-diamines, a Mannich-type reaction of an N-sulfinyl imine with Eschenmoser's salt can be employed to introduce an aminomethyl group. rtu.lv Although isolation of the intermediate can be challenging, in-situ reduction can provide the protected 1,3-diamine with good diastereoselectivity. rtu.lv

Table 1: Chiral Auxiliary-Mediated Synthesis of 1,3-Diamine Precursors

Substrate/Reactant Chiral Auxiliary Key Reagent Product Type Diastereomeric Ratio (d.r.) Reference(s)
N-Sulfinyl imine tert-Butanesulfinamide Eschenmoser's salt, followed by in-situ reduction N-Sulfinyl-1,3-diamine Up to 23:1 rtu.lv

Asymmetric Catalysis in Amination Reactions

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach. scholaris.ca Biocatalysis and transition-metal catalysis are the two main pillars of this field.

Transaminases (TAs), or aminotransferases, have emerged as powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. nih.govrsc.orgrsc.org These enzymes, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone acceptor with typically excellent enantioselectivity. nih.govtdx.cat

For the synthesis of the (R)-1,3-butanediamine core, a suitable precursor would be 1-(N-Boc-amino)-butan-3-one. An (R)-selective transaminase ((R)-TA) could then asymmetrically aminate the ketone to produce the desired this compound. The reaction equilibrium can be challenging but is often driven to completion by using a large excess of the amine donor or by removing the ketone byproduct (e.g., pyruvate (B1213749) is removed by pyruvate decarboxylase). nih.govtdx.cat A notable innovation is the use of diamine donors like ortho-xylylenediamine, which can drive reactions to high conversion using only one equivalent of the donor. nih.gov

Table 2: Representative Transaminase-Mediated Asymmetric Amination

Substrate Biocatalyst Amine Donor Key Features Product e.e. Reference(s)
Prochiral Ketones (R)- or (S)-selective ω-Transaminase L-Alanine, Isopropylamine, Diamines High enantioselectivity, mild conditions >99% often achievable nih.govrsc.org

Transition-metal-catalyzed asymmetric hydrogenation is one of the most reliable and efficient methods for producing chiral amines. scholaris.cadicp.ac.cnsioc-journal.cn This approach typically involves the hydrogenation of a C=N bond (imine) or a C=C bond (enamine) using a chiral catalyst, often based on ruthenium, rhodium, or iridium complexed with a chiral ligand. ajchem-b.comacs.org

A direct route to chiral 1,3-diamines has been developed via the asymmetric hydrogenation of bis(quinolin-2-yl)methanes using chiral cationic ruthenium/diamine complexes, achieving excellent yields and stereoselectivities (>20:1 dr, >99% ee). dicp.ac.cn While this specific substrate differs from the target, the principle demonstrates the capability of the methodology. A more direct precursor for (R)-1,3-butanediamine would be an appropriately substituted enamine or imine, which could be hydrogenated to install the chiral amine center. For example, the hydrogenation of enamides using rhodium/DIOP catalysts is a well-established method for accessing chiral amines. scholaris.ca

Table 3: Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Catalyst System (Metal/Ligand) Substrate Type H₂ Pressure Enantioselectivity (e.e.) Reference(s)
Cationic Ru / Monosulfonated Diamine Bis(quinolin-2-yl)methanes 50 atm >99% dicp.ac.cn
Rhodium / DIOP Enamides N/A High scholaris.ca
Iridium / f-binaphane Dihydro-β-carbolines N/A High acs.org

Diastereoselective Routes for Chiral Induction

Diastereoselective synthesis relies on an existing stereocenter within the molecule to control the formation of a new stereocenter. This strategy can be effective if a suitable chiral starting material is readily available. For instance, starting from a chiral pool material, a diastereoselective reduction of a ketone or addition to an imine can establish the second stereocenter with a predictable relationship to the first. While specific examples leading directly to (R)-1,3-butanediamine are not prominently featured in general literature, the principles of diastereoselective additions are fundamental in organic synthesis. researchgate.netrsc.org

Selective Boc-Protection of Polyamines

Once the chiral diamine, (R)-1,3-butanediamine, is obtained, the final step is the selective protection of one of the two amino groups. nih.gov The two primary amines in 1,3-butanediamine (B1605388) are electronically similar but sterically distinct; the amine at C1 is less hindered than the amine at C3, which is adjacent to a stereocenter and a methyl group. This difference allows for chemoselective acylation.

A highly effective and simple one-pot method for the mono-Boc protection of diamines has been developed. scielo.org.mxredalyc.org The strategy involves the in-situ generation of one equivalent of HCl (from a source like chlorotrimethylsilane, Me₃SiCl) to protonate the more basic or sterically accessible amine. redalyc.org The resulting ammonium (B1175870) salt is deactivated towards acylation, allowing the remaining free amine to react with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the mono-protected product. scielo.org.mxredalyc.org This method has been successfully applied to a range of diamines, from 1,2- to 1,8-diamines, with moderate to good yields. scielo.org.mx For 1,3-diamines, this procedure can selectively protect the less hindered C1 amine, yielding the desired this compound.

Table 4: Method for Selective Mono-Boc Protection of Diamines

Diamine Substrate Reagents Key Feature Product Yield Reference(s)
(1R,2R)-Cyclohexane-1,2-diamine 1. Me₃SiCl (1 eq) 2. Boc₂O One-pot monoprotonation/protection mono-Boc-diamine 66% redalyc.org

Chemoselective Mono-N-Boc Protection Protocols

The selective protection of one amino group in a diamine is a fundamental challenge. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.orgrsc.orgresearchgate.net

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for introducing the Boc protecting group. mychemblog.com Achieving mono-protection in diamines requires careful control of reaction conditions to prevent the formation of the di-protected byproduct. iwu.edu A common strategy involves using a 1:1 molar ratio of the diamine to Boc₂O. iwu.edu The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often at a reduced temperature (e.g., 0 °C) to moderate the reactivity. mychemblog.com The use of a base, like sodium hydroxide (B78521) or triethylamine (B128534), is often necessary to neutralize the acid formed during the reaction. mychemblog.com

One effective method for selective mono-Boc protection involves the in situ generation of a mono-hydrochloride salt of the diamine using an equivalent of a reagent like trimethylsilyl (B98337) chloride (Me₃SiCl). redalyc.orgscielo.org.mx This protonates the more basic amino group, leaving the other available for reaction with Boc₂O. redalyc.orgscielo.org.mx For instance, in racemic 1,2-diaminopropane, this strategy leads to the preferential protection of the C-1 amine as the C-2 amine is more basic and thus protonated. redalyc.org

The choice of catalyst and solvent can significantly influence the chemoselectivity of mono-N-Boc protection. Various catalysts have been explored to enhance the efficiency and selectivity of this transformation.

Iodine: A catalytic amount of iodine has been shown to effectively promote the N-tert-butyloxycarbonylation of amines under solvent-free conditions at room temperature, offering a mild and efficient protocol. organic-chemistry.orgsciforum.net

Acid Catalysts: Solid acid catalysts, such as sulfonated reduced graphene oxide (SrGO), have been employed for the chemoselective N-Boc protection of amines under solvent-free and ambient conditions, providing high yields in short reaction times. thieme-connect.com Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) is another efficient and reusable catalyst for this purpose. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity by activating the di-tert-butyl dicarbonate. organic-chemistry.org

Specialized Solvents: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, enabling rapid and chemoselective mono-N-Boc protection of diverse amines at room temperature without the need for additional acidic or basic catalysts. organic-chemistry.orgorganic-chemistry.org This method is notable for avoiding common side reactions. organic-chemistry.org

Catalyst/Solvent SystemKey Advantages
Iodine Mild, solvent-free conditions, efficient at room temperature. organic-chemistry.orgsciforum.net
Sulfonated Reduced Graphene Oxide (SrGO) Metal-free, reusable, solvent-free, high yields, short reaction times. thieme-connect.com
**Perchloric acid on silica gel (HClO₄–SiO₂) **Highly efficient, inexpensive, reusable, solvent-free. organic-chemistry.org
Ionic Liquids Excellent chemoselectivity through electrophilic activation of Boc₂O. organic-chemistry.org
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Acts as both solvent and catalyst, rapid, high yields, avoids side reactions. organic-chemistry.orgorganic-chemistry.org

One-Pot Tandem Reactions for N-Boc Protected Secondary Amines

One-pot tandem reactions offer a streamlined approach to synthesizing N-Boc protected secondary amines, enhancing efficiency by reducing the number of workup and purification steps. A notable example is the tandem direct reductive amination of aldehydes with primary amines, followed by N-Boc protection. nih.gov This process, utilizing a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system, provides excellent yields of the desired products. nih.govresearchgate.net This method is versatile and has been successfully applied even in cases where the product is prone to intramolecular lactamization. nih.gov Another one-pot procedure involves the in situ generation of an isocyanate from a Boc-protected amine, which can then react with another amine to form ureas. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste and cost. Key parameters that are often fine-tuned include the choice of reagents, catalyst, solvent, temperature, and reaction time. researchgate.net

For Boc protection, optimization can involve screening different bases, such as triethylamine in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP), to drive the reaction to completion. nih.gov The concentration of reactants is also a critical factor; higher concentrations generally lead to faster reaction rates. For heterogeneous reactions, the surface area of the catalyst plays a significant role.

In the context of mono-Boc protection of diamines, a study on 1,4-phenylene diamine demonstrated that reacting it in a 1:1 mole ratio with di-tert-butyl dicarbonate in acetonitrile (B52724) resulted in a product mixture that was 97.7% mono-protected and 2.0% di-protected, which could then be purified by column chromatography to achieve high purity. iwu.edu The use of protic ionic liquids as catalysts has also been optimized for the N-tert-butyloxycarbonylation of various amines, offering advantages like rapid reaction rates, mild conditions, and excellent catalyst recyclability under solvent-free conditions. researchgate.net

Multi-step Linear and Convergent Synthetic Pathways

Multi-step syntheses, both linear and convergent, are often necessary to produce complex chiral molecules like this compound from simpler, readily available starting materials.

Natural α-amino acids are excellent chiral starting materials for the synthesis of other chiral molecules, including diamines. nih.govresearchgate.net L-glutamic acid, in particular, has been utilized as a precursor for the synthesis of chiral 1,2-diamines and other functionalized amines. nih.govthieme-connect.de

A general strategy involves the modification of the carboxylic acid groups of the amino acid. nih.govresearchgate.net For example, a multi-step route starting from L-glutamic acid to produce enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives has been described. niscpr.res.in This pathway involves:

Esterification of both carboxylic acid groups. niscpr.res.in

Protection of the amino group with a Boc group. niscpr.res.in

Reduction of the diester to a diol using a reducing agent like sodium borohydride. niscpr.res.in

Conversion of the diol to a ditosylate. niscpr.res.in

Cyclization with an appropriate amine to form the piperidine ring. niscpr.res.in

Similarly, (2S)-1-azido-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentane, a key intermediate prepared from N-tert-butoxycarbonyl-L-glutamate, serves as a versatile synthon for preparing chiral 1,2-diamines. nih.govresearchgate.net Another approach involves the synthesis of chiral γ-N,N-dibenzylated nitroalkenes from L-amino acids, which can then undergo conjugate addition with various nucleophiles to yield chiral 1,3-nitroamines, direct precursors to chiral 1,3-diamines. beilstein-journals.org

Approaches Involving Ring Expansion and Cyclization

The synthesis of chiral 1,3-diamines and their precursors through ring-forming and ring-expanding strategies represents a sophisticated approach to controlling stereochemistry. While direct synthesis of acyclic diamines like this compound via these methods is less common, the principles are often applied to create cyclic precursors that can be subsequently opened or to build the chiral backbone found in related structures.

Methodologies for creating chiral piperidine rings, which contain a 1,3-diamine relationship, often employ cyclization as a key step. One such strategy begins with a readily available chiral starting material like L-glutamic acid. A multi-step route can convert this natural α-amino acid into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This process involves initial esterification and Boc-protection, followed by reduction to a diol, tosylation, and finally, a crucial cyclization step where the piperidine ring is formed by reacting the ditosylate with various amines. niscair.res.inresearchgate.net

Another powerful technique is the enantioselective ring expansion of smaller, more readily available chiral rings. For instance, the ring expansion of chiral aziridines can proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate, leading to the formation of a piperidine ring system. niscair.res.in Similarly, enantioselective ring expansion of prolinols has been noted as a viable method for constructing 3-amino piperidine derivatives. niscair.res.in These methods are instrumental in setting the stereocenter that is analogous to the chiral carbon in this compound.

Catalytic radical processes offer another avenue for cyclization to create precursors for 1,3-diamines. A notable example is the enantioselective intramolecular amination of C(sp³)–H bonds. Using cobalt-based metalloradical catalysis, sulfamoyl azides can be activated to undergo a 1,6-amination, forming six-membered chiral heterocyclic sulfamides with excellent enantioselectivity. nih.gov These cyclic sulfamides are valuable intermediates that can be converted into the desired chiral 1,3-diamine derivatives through selective deprotection and desulfonylation, with full retention of enantiopurity. nih.gov This strategy demonstrates how cyclization can be used to establish a chiral center that is then carried forward into an acyclic product.

The table below summarizes key cyclization and ring expansion strategies used in the synthesis of chiral 1,3-diamine precursors.

Starting MaterialKey TransformationIntermediate/Product ClassReference
L-Glutamic AcidIntramolecular cyclization of a ditosylate with an amine3-(N-Boc-amino)piperidines niscair.res.in
Chiral ProlinolsEnantioselective ring expansion3-Aminopiperidines niscair.res.in
Chiral AziridinesRing expansion via bicyclic aziridinium ionPiperidines niscair.res.in
Aliphatic Sulfamoyl AzidesCobalt-catalyzed radical C-H amination (1,6-cyclization)Chiral heterocyclic sulfamides nih.gov

Innovations in Process Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of chiral intermediates like this compound necessitates significant innovation in process chemistry. Key areas of development include the adoption of continuous manufacturing technologies and overcoming the inherent challenges of large-scale production.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering enhanced safety, consistency, and scalability for the synthesis of fine chemicals, including N-Boc protected diamines. nih.goved.ac.ukacs.org The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors allows for optimization that is often difficult to achieve in large batch vessels. ethz.ch

A significant application is the selective mono-protection of diamines, a notoriously challenging transformation in batch synthesis due to the formation of di-protected byproducts. Researchers have developed continuous flow methods using simple tubular reactors to synthesize a variety of mono-N-Boc and mono-N-Fmoc protected aliphatic diamines. nih.goved.ac.ukacs.org By controlling the stoichiometry and mixing within the flow system, these processes can achieve high yields and productivities, providing multi-gram per hour access to these valuable building blocks. nih.goved.ac.ukacs.org

Furthermore, multi-step syntheses can be "telescoped" into a single continuous process. An enantioselective, metal-free catalytic reduction of N-Boc-protected nitroenamines has been successfully performed under continuous-flow conditions to produce chiral 1,2-diamino derivatives. d-nb.info This process was optimized in a microreactor before being scaled up to a mesoreactor, demonstrating the modularity of flow chemistry for process development while maintaining high enantioselectivity (>90% ee). d-nb.info Such integrated systems, which may combine reaction, work-up, and purification steps, represent a significant advance in manufacturing efficiency. rsc.org

The following table presents data from a study on the continuous flow mono-protection of various diamines, highlighting the productivity of this approach.

Diamine SubstrateProtecting Group PrecursorIsolated Yield (%)Productivity (g/h)Reference
1,6-DiaminohexaneBoc₂O853.2 ed.ac.uk
1,8-DiaminooctaneBoc₂O813.5 ed.ac.uk
1,12-DiaminododecaneBoc₂O723.6 ed.ac.uk
1,4-Diaminobutane (B46682)Fmoc-OSu912.8 ed.ac.uk
1,6-DiaminohexaneFmoc-OSu883.1 ed.ac.uk

Challenges in Large-Scale Production of Chiral Intermediates

The large-scale synthesis of chiral molecules is fraught with challenges that extend beyond the chemical reaction itself. Key difficulties include ensuring stereochemical fidelity, managing process safety, achieving efficient purification, and dealing with economic and environmental constraints.

Process Safety and Byproducts: The reagents and intermediates used in synthesis can pose significant safety risks on a large scale. For example, the use of energetic intermediates like azides may be feasible in the lab but can present thermal stability issues that limit large-scale production. bohrium.com Similarly, the vigorous off-gassing (e.g., CO₂) that occurs during steps like Boc-deprotection can lead to dangerous foaming and pressure build-up in large reactors, necessitating specialized equipment and handling procedures. acs.org

Catalyst and Reagent Efficiency: In biocatalytic routes, such as those using transaminases, the stability and cost of the enzyme and any required cofactors are major considerations. uni-duesseldorf.debeilstein-journals.org Enzyme purification can be expensive, and the biocatalyst may suffer from a lack of stability under operational conditions. uni-duesseldorf.de Furthermore, issues like low substrate solubility in aqueous media can slow down the reaction rate and lead to degradation byproducts during the longer reaction times required for scale-up. beilstein-journals.org

Principles of Chirality and Stereoisomerism Relevant to the Compound

This compound, with the chemical formula C9H20N2O2, is a chiral molecule due to the presence of a stereocenter. scbt.com The chirality originates from the carbon atom at the 3-position of the butyl chain, which is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), an amino group (-NH2), and a -(CH2)2-NH-Boc group.

This structural arrangement means the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: this compound and (S)-1-Boc-amino-butyl-3-amine. The "(R)" designation in the name specifies the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules. The existence of these stereoisomers is fundamental, as different enantiomers of a molecule can exhibit distinct biological activities.

Mechanisms of Chiral Induction and Transfer

The synthesis of enantiomerically pure this compound relies on asymmetric synthesis, a process designed to create a specific stereoisomer. Several strategies are employed to introduce and transfer chirality during the synthesis.

One common approach is the use of chiral auxiliaries . For instance, a chiral auxiliary like tert-butylsulfinamide can be reacted with a prochiral ketone to create a chiral intermediate. Subsequent reduction and removal of the auxiliary yield the desired chiral amine. google.com

Another powerful method is asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to form predominantly one enantiomer. A key example is the asymmetric transamination of a prochiral ketone, such as 1-Boc-3-piperidone (a related substrate), using transaminase enzymes. google.combeilstein-journals.org These biocatalysts are highly stereoselective and can produce the target amine with very high enantiomeric excess. beilstein-journals.orgnih.gov Similarly, asymmetric hydrogenation of enamides or imines using chiral metal complexes (e.g., with Ru-BINAP catalysts) is a well-established method for producing chiral amines. d-nb.info

Starting from a chiral pool is also a viable strategy. This involves using a readily available, enantiomerically pure natural product as the starting material, where the chirality is already present and is carried through the synthetic sequence.

Analytical Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), or the purity of one enantiomer in a mixture, is crucial. The most extensively used methods for the accurate measurement of enantiomeric purity are chromatographic techniques like HPLC and GC, as well as NMR spectroscopy. rsc.org

Chiral HPLC is a primary technique for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates.

Developing a chiral HPLC method involves selecting an appropriate CSP and mobile phase. For amine compounds, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-3) are often effective. scielo.bracs.org The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol. scielo.bracs.org The separation is optimized by adjusting the ratio of these solvents and the flow rate to achieve baseline resolution of the enantiomeric peaks. scielo.br Detection is commonly performed using a UV detector. scielo.br For compounds lacking a UV chromophore, derivatization with a UV-active agent may be necessary.

ParameterTypical ConditionPurpose
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-3)To create diastereomeric interactions for separation.
Mobile Phase Hexane/Isopropanol mixture (e.g., 95:5, 85:15)To elute the compounds and optimize separation.
Flow Rate 0.8 - 1.5 mL/minTo control the speed of elution and resolution.
Detection UV (e.g., 210 nm, 254 nm)To quantify the separated enantiomers.
Temperature Ambient or controlled (e.g., 50 °C)To ensure reproducibility and improve peak shape. nih.gov

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). scielo.br

Chiral Shift Reagents (CSRs) , often lanthanide-based complexes like Eu(hfc)3, are a type of CSA that cause different chemical shifts for the corresponding protons of each enantiomer in a mixture. nih.govgoogle.com The enantiomers form transient diastereomeric complexes with the chiral reagent, and the resulting separation of signals in the ¹H NMR spectrum allows for their quantification by integrating the respective peaks. nih.govgoogle.com

Alternatively, Chiral Derivatizing Agents (CDAs) can be used. A CDA, such as Mosher's acid, reacts with the chiral amine to form stable diastereomers. scielo.br These diastereomers can then be analyzed by standard NMR. A more modern approach involves a three-component assembly, where the chiral amine, a boronic acid (like 2-formylphenylboronic acid), and a chiral diol (like enantiopure BINOL) spontaneously form diastereomeric iminoboronate esters. nih.govresearchgate.net These diastereomers exhibit well-resolved signals in the ¹H NMR spectrum, allowing for straightforward determination of the enantiomeric ratio. nih.govresearchgate.net

Strategies for Maintaining and Enhancing Enantiomeric Purity During Synthesis and Derivatization

Maintaining the enantiomeric purity of this compound throughout a synthetic sequence is critical, as many chemical transformations carry the risk of racemization.

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group. Its removal, or deprotection, is typically achieved under acidic conditions, which can pose a risk to the stereochemical integrity of the adjacent chiral center. nih.gov

The presence of an acidic proton on the chiral carbon can lead to epimerization, especially under harsh conditions. acs.org For instance, treating a Boc-protected chiral amine with strong acids like 4M HCl in dioxane can sometimes lead to racemization once the resulting hydrochloride salt is neutralized or redissolved. reddit.com While the deprotection itself might proceed with retention of configuration, subsequent handling or reactions in the presence of acid can facilitate racemization. reddit.com

To mitigate this, several strategies can be employed:

Milder Acidic Conditions: Using milder acids or carefully controlling the reaction time and temperature can minimize racemization. Trifluoroacetic acid (TFA) is a common reagent, but its compatibility must be checked for each specific substrate. acs.orgreddit.com

Alternative Deprotection Methods: Thermal deprotection, which involves heating the compound without a catalyst, can be an option, but high temperatures may also induce side reactions or racemization. acsgcipr.org

Careful Work-up: After deprotection with acid, careful and rapid neutralization at low temperatures can help prevent the free amine from racemizing in the presence of residual acid.

Alternative Protecting Groups: If racemization during Boc deprotection is a persistent issue, switching to an alternative protecting group that can be removed under non-acidic conditions, such as a Cbz group (removable by hydrogenolysis), may be considered. reddit.com

MethodConditionsPotential Issues
Strong Acid 4M HCl in Dioxane; Trifluoroacetic Acid (TFA)Risk of racemization upon neutralization or in solution. nih.govreddit.com
Thermal Deprotection Heating >150 °CHigh temperatures may cause racemization or other side reactions. acsgcipr.org
Alternative Protecting Groups Cbz (Benzyl carbamate)Requires different deprotection strategy (e.g., hydrogenolysis). reddit.com

By carefully selecting synthetic and analytical methods, the stereochemical integrity of this compound can be controlled and verified, ensuring its suitability for further applications.

Selective Functionalization of Amine Moieties

The differential reactivity of the two amine groups is the cornerstone of the synthetic utility of this scaffold. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of the C-1 nitrogen atom, directing reactions preferentially to the unsubstituted primary amine at the C-3 position. This inherent chemoselectivity allows for precise modification without the need for additional protecting group manipulations at the C-1 position. organic-chemistry.orgrsc.org

The free primary amine at the C-3 position can be selectively acylated and alkylated under standard conditions, leaving the C-1 Boc-protected amine intact.

Acylation is readily achieved by treating the molecule with acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a non-nucleophilic base. This reaction is typically high-yielding and proceeds chemoselectively at the more nucleophilic C-3 amine.

Alkylation of the C-3 primary amine can be accomplished using alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, where the resulting secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts. researchgate.net To achieve mono-alkylation, specific strategies are employed, such as using a large excess of the diamine or employing reductive amination techniques. nih.govwhiterose.ac.uk Reductive amination, involving the reaction with an aldehyde or ketone to form an imine intermediate followed by reduction with an agent like sodium triacetoxyborohydride, is an effective method for controlled mono-alkylation. nih.gov

Reaction TypeReagent ClassExample ReagentTypical ConditionsProduct at C-3 Position
Acylation Acid ChlorideAcetyl chlorideEt3N, CH2Cl2, 0 °C to rtN-Acetyl amine
Acid AnhydrideAcetic anhydridePyridine, rtN-Acetyl amine
Activated EsterNHS-esterDIPEA, DMF, rtN-Acyl amine
Alkylation Alkyl HalideMethyl iodideK2CO3, CH3CN, rtN-Methyl amine (risk of over-alkylation)
Reductive AminationBenzaldehydeNaBH(OAc)3, CH2Cl2, rtN-Benzyl amine

Building upon the selective reactivity of the C-3 amine, a variety of functional groups can be introduced.

Amide bond formation is a cornerstone of many synthetic applications, particularly in medicinal chemistry. The C-3 amine can be coupled with carboxylic acids using standard peptide coupling reagents. nih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), or HATU with a base like diisopropylethylamine (DIPEA), facilitate the formation of a stable amide bond. nih.gov

Urea (B33335) derivatives are synthesized by reacting the C-3 primary amine with isocyanates. organic-chemistry.orgnih.gov This reaction is typically fast and efficient, providing access to a diverse range of substituted ureas. Alternatively, unsymmetrical ureas can be formed from Boc-protected amines via in situ generation of an isocyanate, a strategy that could be adapted for sequential functionalization. organic-chemistry.orgresearchgate.net

Carbamate (B1207046) formation at the C-3 position involves reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate to install a Cbz group) or another dicarbonate (e.g., di-tert-butyl dicarbonate to install a second Boc group) under basic conditions. researchgate.net This allows for the introduction of a second, different carbamate protecting group, which is fundamental for orthogonal protection strategies.

DerivativeReagent ClassExample ReagentProduct at C-3 Position
Amide Activated Carboxylic AcidBoc-Val-OH + HATU/DIPEAN-(Boc-Valinyl) amine
Activated Carboxylic AcidCarboxylic acid + EDC/HOBtN-Acyl amine
Urea IsocyanatePhenyl isocyanateN-Phenyl urea
Carbamate ChloroformateBenzyl chloroformate (Cbz-Cl)N-Cbz carbamate
DicarbonateDi-tert-butyl dicarbonate (Boc2O)N-Boc carbamate

Orthogonal Protection Strategies for Multi-Functional Molecules

Orthogonal protection is a key strategy in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. sigmaaldrich.compeptide.com The Boc group on the this compound scaffold is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). researchgate.net This opens the door for using protecting groups at the C-3 position that are stable to acid but labile to other conditions.

The most common orthogonal partner for the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgresearchgate.net The Fmoc group is stable to acidic conditions used for Boc removal but is readily cleaved by bases, such as piperidine. iris-biotech.de By acylating the C-3 amine with an Fmoc-protected amino acid, a di-protected scaffold is created. This allows for either:

Selective removal of the C-1 Boc group with TFA to expose the C-1 primary amine for further functionalization, while the C-3 Fmoc group remains.

Selective removal of the C-3 Fmoc group with piperidine to reveal the C-3 amine for modification, while the C-1 Boc group is unaffected. sigmaaldrich.com

This orthogonal relationship is fundamental in solid-phase peptide synthesis (SPPS) and the construction of branched or modified peptides. sigmaaldrich.comresearchgate.net

Protecting GroupChemical NameAbbreviationCleavage ConditionsStability
Boc tert-ButoxycarbonylBocStrong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
Fmoc 9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Stable to acid, hydrogenolysis
Cbz CarboxybenzylCbzCatalytic Hydrogenolysis (H2, Pd/C)Stable to mild acid and base

Regioselective and Stereoselective Transformations

Regioselectivity in the context of this scaffold is primarily dictated by the differential nucleophilicity of the two amine groups. As discussed, acylation, alkylation, and related reactions occur with high regioselectivity at the C-3 primary amine. rsc.org More advanced C-H functionalization reactions can also be directed. While direct studies on this specific molecule are limited, research on related N-Boc protected cyclic amines shows that regioselectivity can be controlled by the choice of catalyst and directing groups, allowing for functionalization at specific C-H bonds. nih.govresearchgate.netacs.org

Stereoselectivity is a critical consideration due to the inherent chirality of the molecule at the C-2 position. Reactions that create a new stereocenter can proceed with diastereoselectivity, influenced by the existing (R)-configured center. For instance, the acylation of the C-3 amine with a racemic chiral acid would produce a mixture of two diastereomers, which are often separable by chromatography. Conversely, using an enantiomerically pure chiral acid would yield a single diastereomer. The existing stereocenter can direct the approach of reagents, a principle utilized in asymmetric synthesis to control the stereochemical outcome of a reaction. mdpi.comnih.govdiva-portal.org For example, in stereoselective reductions or additions to derivatives of this scaffold, the (R)-center can favor the formation of one diastereomer over the other.

Reactions Involving Aza-Michael Addition and Other Carbon-Nitrogen Bond Formations

The nucleophilic C-3 primary amine is an excellent candidate for carbon-nitrogen bond-forming reactions, significantly expanding the synthetic utility of the scaffold.

The Aza-Michael addition (or conjugate addition) is a powerful reaction where the amine adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net This reaction forms a new C-N bond and a β-amino carbonyl moiety, effectively elongating the carbon chain and introducing new functionality. nih.govpkusz.edu.cn The reaction of this compound with various Michael acceptors like acrylates, enones, or nitroolefins can proceed under mild, often catalyst-free, conditions to give the corresponding adducts in high yield. researchgate.netmdpi.comacs.org This method is highly valuable for building complex molecular architectures. nih.gov

Michael Acceptor ClassExample ReagentProduct Structure
α,β-Unsaturated Ester Methyl acrylateβ-Amino ester adduct
α,β-Unsaturated Ketone Methyl vinyl ketoneβ-Amino ketone adduct
α,β-Unsaturated Nitrile Acrylonitrileβ-Amino nitrile adduct
Nitroalkene β-Nitrostyreneβ-Amino nitroalkane adduct

Other important C-N bond-forming reactions include those already discussed, such as reductive amination and amide coupling, which are fundamental methods for derivatizing the C-3 amine. nih.govnih.gov These transformations underscore the role of this compound as a versatile chiral building block for accessing a wide range of nitrogen-containing compounds.

Applications of R 1 Boc Amino Butyl 3 Amine in Complex Molecule Synthesis

Utilization as a C4-Spacer and Linker in Diverse Molecular Architectures

The fundamental structure of (R)-1-Boc-amino-butyl-3-amine makes it an ideal candidate for use as a chiral four-carbon (C4) spacer or linker. In complex molecule synthesis, linkers serve to connect two or more distinct molecular fragments. The utility of this compound as a linker is derived from its bifunctional nature.

The free primary amine at the C3 position can undergo a variety of chemical transformations, such as amide bond formation, alkylation, or reductive amination, to attach to one part of a target molecule. Following this initial coupling, the Boc-protecting group on the C1 amine can be removed under acidic conditions, revealing a second primary amine. This newly deprotected amine is then available for reaction with a second molecular fragment. This sequential reactivity allows for the controlled and directional assembly of complex architectures.

While specific examples naming this compound as a "C4-spacer" are not prevalent in the literature, its structural motif is characteristic of compounds used for this purpose in fields like drug discovery and materials science, where precise control over the distance and spatial orientation between functional units is critical.

Key Features as a Linker:

Feature Description
Length Provides a four-carbon separation between conjugated moieties.
Chirality The (R)-stereocenter introduces conformational rigidity and stereochemical control.

| Functionality | Orthogonally protected amines allow for sequential, controlled reactions. |

Role in the Total Synthesis of Natural Products and their Analogues

Agmatine (B1664431) is a biogenic amine derived from the decarboxylation of arginine and features a 1,4-diaminobutane (B46682) (putrescine) core. Polyamines are crucial in numerous biological processes. The synthesis of natural products containing these moieties, or their analogues, is a significant area of research.

This compound serves as a valuable precursor for the synthesis of analogues of agmatine and other polyamine structures. By utilizing this building block, chemists can introduce a 1,3-diamine motif instead of the more common 1,4-diamine or 1,5-diamine patterns found in nature. This structural modification can lead to novel polyamine analogues with potentially different biological activities, receptor binding affinities, or metabolic stabilities. Chiral 1,3-diamine compounds are recognized as essential building blocks for many natural products and pharmaceuticals. mdpi.com

The synthesis would typically involve the elaboration of the free amine of this compound, for instance, by converting it into a guanidine (B92328) group to mimic the structure of agmatine. The protected amine at the other end of the molecule can then be deprotected and coupled to other parts of a larger molecule.

The aeruginosins are a family of linear tetrapeptides isolated from cyanobacteria that exhibit potent inhibitory activity against serine proteases, such as thrombin. researchgate.netresearchgate.net A common structural feature of many aeruginosins is a C-terminal arginine derivative, which includes an agmatine or a related polyamine fragment.

While the total synthesis of naturally occurring aeruginosins typically uses building blocks that lead to the natural 1,4-diamino-based agmatine moiety, this compound is an excellent candidate for creating novel aeruginosin analogues. By substituting the standard agmatine precursor with this chiral 1,3-diamine, synthetic chemists can access a library of aeruginosin-like molecules with modified C-terminal tails. These structural changes can probe the structure-activity relationship (SAR) of the aeruginosin pharmacophore and potentially lead to inhibitors with improved selectivity or potency. The general synthetic strategies for aeruginosins allow for such modifications and fragment couplings to build a diverse range of analogues. researchgate.netresearchgate.netnih.gov

Building Block for Spirocyclic and Azabicyclic Ring Systems

The synthesis of spirocyclic and azabicyclic scaffolds is of great interest in medicinal chemistry as these rigid three-dimensional structures can effectively orient substituents in space to interact with biological targets. These ring systems are found in numerous approved drugs.

While the use of cyclic N-Boc protected amines and ketones as precursors for spirocycles and azabicycles is well-established, the application of acyclic chiral diamines like this compound for this purpose is not widely documented in the scientific literature. Synthetic routes to these complex ring systems typically involve intramolecular cyclization reactions where the precursor is specifically designed to facilitate the desired ring formation. The linear nature of this compound would require a multi-step transformation to construct a suitable precursor for an intramolecular cyclization to form such constrained ring systems.

Integration into Peptide and Peptidomimetic Frameworks

Enkephalins are endogenous opioid peptides involved in pain signaling. The synthesis of enkephalin analogues is a classic strategy in medicinal chemistry to develop potent and stable analgesics. rsc.org Modifications often involve replacing standard amino acids with unnatural ones, altering the peptide backbone to prevent enzymatic degradation, or attaching various moieties via linkers.

This compound is a prime building block for creating enkephalin peptidomimetics. Its diamine structure allows it to be incorporated into a peptide chain as a non-natural linker or as a surrogate for an amino acid residue. For example, it could be used to link the C-terminus of a tetrapeptide fragment (e.g., Tyr-D-Ala-Gly-Phe-) to another functional group, such as a lipophilic moiety to enhance blood-brain barrier penetration. rsc.org

The synthetic process would involve coupling the free amine of this compound to the C-terminal carboxylic acid of the peptide chain. After this coupling, the Boc group would be removed, and the newly exposed amine could be further functionalized. This approach introduces a chiral, flexible four-carbon unit into the peptide structure, significantly altering its conformational properties and potentially its biological activity profile.

Protected Amine in Solid-Phase Peptide Synthesis

This compound serves as a valuable chiral building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. Its utility in this field stems from its bifunctional nature, possessing a primary amine and a Boc-protected primary amine. This differential protection allows for its sequential and controlled incorporation into a growing peptide chain, enabling the synthesis of peptidomimetics and other complex molecules with modified backbones.

The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group in peptide synthesis, particularly in the Boc/Bzl protection strategy. researchgate.net The Boc group is stable under the conditions required for peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to expose the primary amine for the subsequent coupling step. researchgate.netchempep.com This orthogonality is fundamental to the stepwise nature of SPPS.

The incorporation of non-proteinogenic amino acids and diamine derivatives like this compound into peptide sequences is a key strategy for developing novel therapeutic peptides with enhanced stability, potency, and bioavailability. These modifications can alter the peptide's conformation, resistance to enzymatic degradation, and receptor-binding properties.

While direct literature detailing the specific use of this compound in SPPS is not extensively available, the application of structurally similar mono-Boc protected diaminoalkanes is well-documented. For instance, mono-Boc protected 1,4-diaminobutane has been successfully employed in the solid-phase synthesis of enkephalin analogues containing alkylurea units. This synthesis was carried out on a solid support using a standard Boc-strategy, which involves sequential deprotection with TFA and coupling of the next Boc-protected amino acid.

The general procedure for incorporating a mono-Boc protected diamine, such as this compound, into a peptide chain on a solid support would follow the established principles of Boc-based SPPS. The process begins with the deprotection of the N-terminal amino group of the resin-bound peptide. The free amine of the this compound is then coupled to the C-terminus of the growing peptide chain using standard coupling reagents. Following this coupling step, the Boc group on the newly incorporated diamine can be removed with TFA, revealing a new primary amine for the addition of the next amino acid in the sequence.

The chirality of this compound is a critical feature, as the stereochemistry of building blocks is paramount in determining the final three-dimensional structure and biological activity of the resulting peptide or peptidomimetic. The use of enantiopure building blocks is essential to ensure the synthesis of a single, well-defined stereoisomer.

The table below summarizes the key steps and reagents typically involved in the incorporation of a Boc-protected amine building block in solid-phase peptide synthesis.

StepActionReagents/SolventsPurpose
1SwellingDichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF)Prepares the resin for reaction.
2Boc DeprotectionTrifluoroacetic acid (TFA) in DCMRemoves the Boc protecting group from the N-terminus of the growing peptide chain.
3WashingDCM, Isopropanol (IPA), DMFRemoves excess TFA and byproducts.
4NeutralizationDiisopropylethylamine (DIEA) in DCM or DMFNeutralizes the protonated N-terminal amine.
5WashingDCM, DMFRemoves excess base.
6CouplingThis compound, Coupling Reagents (e.g., HBTU, HATU), DIEA in DMFForms the new peptide bond between the growing chain and the building block.
7WashingDMF, DCMRemoves excess reagents and byproducts.

The successful incorporation of chiral building blocks like this compound is a testament to the versatility of solid-phase peptide synthesis in creating complex and diverse molecular architectures. This capability is crucial for the exploration of novel peptidomimetics with potential therapeutic applications.

Contributions of R 1 Boc Amino Butyl 3 Amine to Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Pharmacologically Active Compounds

The unique arrangement of functional groups in (R)-1-Boc-amino-butyl-3-amine allows for its incorporation into a diverse range of molecular architectures, serving as a cornerstone in the synthesis of novel drugs.

The carbamate (B1207046) scaffold is a common structural motif in many approved drugs and has been extensively used in the discovery of neurotherapeutics. nih.gov this compound is a key intermediate for creating compounds that target neurological disorders. chemimpex.com The carbamate moiety can be engineered to facilitate specific drug-target interactions, which is crucial for modulating the complex biological pathways associated with neurological conditions. nih.gov

Research into carbamate-based molecules has highlighted their potential as inhibitors of endocannabinoid degrading enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which represents a promising avenue for discovering new treatments for neurological diseases. nih.gov Furthermore, related tert-butyl carbamate structures have been investigated for their protective effects in cellular models of Alzheimer's disease, suggesting the therapeutic relevance of this chemical class. nih.gov The bifunctional nature of this compound makes it an ideal starting point for developing such enzyme inhibitors and modulators for neurodegenerative disease research. chemimpex.com

Chiral amines are a critical component of many targeted anticancer agents, including tyrosine kinase inhibitors (TKIs). While the blockbuster TKI Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), incorporates a chiral (R)-3-aminopiperidine ring in its structure, the this compound scaffold offers a structurally related, acyclic alternative for the design of novel kinase inhibitors.

The modular design of kinase inhibitors allows for systematic modifications of different regions of the molecule to optimize potency and selectivity. nih.gov Replacing the rigid piperidine (B6355638) ring of Ibrutinib with the more flexible aminobutane chain from this compound can lead to analogues with different binding kinetics and kinome selectivity profiles. This strategy of "scaffold hopping" is a common practice in medicinal chemistry to generate new intellectual property and overcome limitations of existing drugs. The pyrrolo[2,3-d]pyrimidine core, which is related to Ibrutinib's pyrazolo[3,4-d]pyrimidine core, has been successfully paired with other scaffolds to create potent tyrosine kinase inhibitors, demonstrating the viability of modifying the chiral amine portion of the molecule. mdpi.com

Scaffold Feature(R)-3-Aminopiperidine (in Ibrutinib)(R)-1-Amino-butyl-3-amine (Scaffold)
Structure TypeCyclic (Piperidine Ring)Acyclic (Butane Chain)
Conformational FlexibilityRestricted (Chair/Boat Conformations)High (Rotatable Bonds)
Potential ApplicationProven scaffold in approved BTK inhibitorAlternative scaffold for novel TKI analogues

Role as a Key Pharmaceutical Intermediate (API Precursor)

As a chiral building block, this compound is a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly where a specific stereoisomer is required for biological activity.

While the marketed DPP-4 inhibitor Alogliptin is synthesized using a chiral piperidine intermediate, the closely related butane-1,3-diamine scaffold, the core of this compound, has been successfully utilized to develop novel and potent DPP-4 inhibitors. nih.govmdpi.com DPP-4 is a validated target for the treatment of type 2 diabetes, and its inhibition prevents the degradation of incretin (B1656795) hormones, thereby regulating glucose homeostasis. mdpi.comoatext.com

In a notable research effort, scientists designed a series of DPP-4 inhibitors based on a 4-(2,4,5-trifluorophenyl)butane-1,3-diamine backbone. nih.gov By substituting a metabolically unstable triazole ring with more stable amide or urea (B33335) groups, they created compounds with significant inhibitory activity. One compound from this series demonstrated in vivo efficacy in mice comparable to the approved drug sitagliptin, validating the butane-1,3-diamine scaffold as a viable alternative to the piperidine ring in this therapeutic class. nih.gov

CompoundScaffoldDPP-4 Inhibitory Activity (IC50)
AlogliptinAminopiperidine<10 nM
Compound 21r (from study)Butane-1,3-diamineMicromolar range with efficacy similar to Sitagliptin

The most direct and significant application of the aminobutane scaffold is in the synthesis of proteasome inhibitors, a class of drugs that has revolutionized the treatment of multiple myeloma. The first-in-class proteasome inhibitor, Bortezomib, is a dipeptidyl boronic acid derivative. Its full chemical name is [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acid. The chiral aminobutyl boronic acid fragment is essential for its mechanism of action.

This compound and its analogues are critical starting materials for synthesizing this key fragment. Various synthetic routes to Bortezomib rely on the construction of an intermediate such as (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate, which contains the necessary chiral aminobutane core. luxembourg-bio.comresearchgate.netgoogle.com The Boc-protected amine of the subject compound provides a stable handle that allows for chemical modifications at the other amine, followed by deprotection and elaboration into the final boronic acid API. This makes it a highly valuable precursor for the industrial production of Bortezomib and other second-generation proteasome inhibitors like Ixazomib that share this structural motif.

Scaffold for Modulating Enzyme Activity and Receptor Interactions

The structural features of this compound make it a privileged scaffold for designing molecules that can modulate the activity of various enzymes and receptors. The presence of two amine groups with different reactivities allows for the selective introduction of different pharmacophoric elements to optimize interactions with biological targets.

As demonstrated, this scaffold is fundamental to inhibitors of enzyme classes such as:

Serine Proteases: Its use in the development of DPP-4 inhibitors showcases its ability to orient functional groups correctly within the S1 and S2 pockets of the enzyme's active site. nih.gov

Proteasome Complexes: It forms the backbone of molecules that bind to the catalytic sites of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells. luxembourg-bio.com

Hydrolases: The carbamate moiety is a key feature in inhibitors designed to target endocannabinoid degrading enzymes like FAAH and MAGL, which are implicated in pain and neuro-inflammation. nih.gov

Furthermore, related chiral carbamate structures are pivotal intermediates in the synthesis of orexin (B13118510) receptor antagonists, which are used to treat insomnia, and IRAK4 inhibitors for inflammatory diseases. researchgate.net This demonstrates the broad utility of the underlying molecular architecture of this compound in targeting G-protein coupled receptors and kinases, solidifying its status as a versatile and powerful tool in medicinal chemistry.

Applications in Drug Discovery and Lead Optimization

This compound, also known as (R)-tert-butyl (4-aminobutan-2-yl)carbamate, serves as a valuable chiral building block in medicinal chemistry. Its bifunctional nature, featuring a primary amine and a Boc-protected secondary amine on a chiral butane (B89635) scaffold, allows for controlled, sequential reactions. This makes it a versatile intermediate for constructing complex molecular architectures with specific stereochemistry, which is crucial for biological activity. chemimpex.comlookchem.com The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility while enabling selective chemical transformations, which is essential during the multi-step synthesis of drug candidates. chemimpex.comnih.gov

In drug discovery, the compound is primarily utilized as a key intermediate in the synthesis of novel bioactive molecules. chemimpex.com Its structure is particularly relevant for creating compounds that can interact with specific biological targets, such as enzymes or receptors. The chiral nature of this compound is critical, as the stereochemistry of a drug molecule often dictates its efficacy and safety profile. The use of such enantiomerically pure building blocks is fundamental in modern pharmaceutical development to create highly selective drugs with fewer off-target effects. lookchem.com

During lead optimization, medicinal chemists incorporate fragments like this compound into promising lead compounds to systematically modify their properties. chemrxiv.org The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADMET). The diamine scaffold can be used to introduce hydrogen bond donors and acceptors, which can lead to stronger and more specific interactions with a biological target. The carbamate group itself is a stable surrogate for a peptide bond and can improve a molecule's cellular permeability and proteolytic stability. nih.govnih.gov

The research findings below illustrate the application of this building block and similar chiral diamine scaffolds in the synthesis of various classes of therapeutic agents.

Detailed Research Findings

The utility of this compound and analogous chiral diamines is evident in their incorporation into a variety of molecular frameworks targeting different diseases. The primary amine allows for coupling with carboxylic acids, sulfonyl chlorides, or other electrophiles, while the Boc-protected amine can be deprotected under mild acidic conditions for further functionalization. lookchem.com This sequential reactivity is a cornerstone of its application.

For example, chiral 1,3-diamine moieties are key components in the development of certain enzyme inhibitors and receptor modulators. The specific spacing and stereochemical arrangement of the two amine groups in the this compound scaffold allow for precise positioning within a protein's binding site, enabling the formation of multiple interactions to enhance binding affinity and selectivity.

While specific examples of marketed drugs synthesized directly from this compound are not prominently detailed in publicly accessible literature, the application of closely related chiral building blocks like (R)-1-Boc-3-aminopiperidine is well-documented and provides a strong parallel. This related compound is a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, such as Alogliptin, which are used for the treatment of type 2 diabetes. chemicalbook.comchemicalbook.com The chiral amine component is essential for the drug's interaction with the active site of the DPP-4 enzyme.

The table below summarizes the potential applications of scaffolds derived from this compound in different therapeutic areas, based on the established roles of chiral diamines in medicinal chemistry.

Therapeutic Target ClassRole of the (R)-1,3-Diamine ScaffoldPotential Indication
Protease Inhibitors Forms key hydrogen bonds with active site residues. The chiral backbone orients other functional groups for optimal interaction.HIV, Hepatitis C
Kinase Inhibitors Acts as a "hinge-binding" motif, interacting with the kinase hinge region. The scaffold provides a vector for side chains to explore other pockets.Oncology
GPCR Modulators The diamine can interact with acidic residues in the transmembrane domains. The stereochemistry is critical for selective receptor binding.Neurological Disorders chemimpex.com
Dipeptidyl Peptidase IV (DPP-4) Inhibitors The chiral amine group forms a salt bridge with key acidic residues (e.g., Glutamic acid) in the S1 pocket of the enzyme.Type 2 Diabetes

Applications in Materials Science and Biotechnology

Incorporation into Specialty Polymers and Advanced Functional Materials

The integration of chiral units like (R)-1-Boc-amino-butyl-3-amine into polymer backbones is a key strategy for creating advanced functional materials with unique properties. The presence of the chiral center derived from this monomer can impart specific optical activities and stereochemical recognition capabilities to the resulting polymer.

The synthesis of such specialty polymers often involves a step-wise approach where the Boc-protected amine allows for controlled chain growth or functionalization. After deprotection, the newly freed amine can be used for further reactions, such as cross-linking or grafting, to tailor the material's properties. For instance, this building block could be incorporated into polyamide or polyurea chains. The chirality introduced by the (R)-1-methylpropyl group can influence the polymer's secondary structure, leading to the formation of helical or other ordered conformations. These ordered structures are critical for applications in chiral separations, asymmetric catalysis, and advanced optics.

A general synthetic approach involves the reaction of the primary amine of this compound with diacyl chlorides or diisocyanates to form the polymer backbone. The Boc protecting group remains intact during polymerization and can be removed in a subsequent step to expose the secondary amine for further modification. This process allows for the creation of well-defined, functional polymers where the chiral centers are regularly spaced along the chain.

PropertyInfluence of this compoundPotential Application
Chirality Induces specific optical rotation and helical structures.Chiral chromatography, asymmetric catalysis.
Functionality The two distinct amine groups allow for controlled, stepwise synthesis and post-polymerization modification.Functional coatings, smart materials.
Stereochemistry Creates stereoregular polymers with defined three-dimensional structures.Biomaterial scaffolds, molecular recognition.

This table illustrates the potential impact of incorporating this compound into polymers based on its structural characteristics.

Bioconjugation Strategies for Targeted Drug Delivery Systems

In the field of targeted drug delivery, the precise linking of a therapeutic agent to a targeting moiety is crucial for efficacy and minimizing off-target effects. This compound is a relevant building block for the synthesis of linkers used in advanced drug delivery systems, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). nih.govbroadpharm.com

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and another ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.gov This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. chemtube3d.com The linker plays a critical role in the stability and efficacy of the PROTAC, and chiral diamines like this compound are valuable components for constructing these linkers.

The synthesis of a PROTAC linker using this compound would involve coupling the primary amine to either the target protein ligand or the E3 ligase ligand. Following this, the Boc group would be removed to expose the second amine, which can then be attached to the other half of the PROTAC molecule. The specific stereochemistry of the linker, provided by the (R)-configuration of the diamine, can significantly influence the spatial orientation of the two ligands. This orientation is critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency.

ComponentRole of this compoundResearch Finding
PROTAC Linker Serves as a chiral building block for the linker.The length and rigidity of the linker are critical for PROTAC activity. The chirality of the linker can affect the formation of the ternary complex. nih.gov
Bioconjugation Handle The primary and protected secondary amines allow for sequential conjugation.Boc-protected amines are widely used in multistep synthesis due to their stability and ease of removal under acidic conditions. researchgate.net
Targeted Drug Delivery Facilitates the targeted degradation of specific proteins.PROTACs offer a catalytic mode of action, enabling the degradation of proteins that are difficult to target with traditional inhibitors. nih.gov

This table summarizes the role and significance of this compound in the context of PROTAC-based targeted drug delivery.

Utilization in Proteomics Research and Biochemical Reagent Development

The unique structure of this compound also makes it a valuable tool in proteomics research and for the development of novel biochemical reagents. broadpharm.com Its bifunctional nature, combined with its chirality, allows for its use in the synthesis of chemical probes for studying protein function and interactions.

In chemical proteomics, small molecule probes are used to identify and characterize protein targets. This compound can be used as a scaffold to build such probes. For example, a pharmacologically active molecule can be attached to one of the amine groups, while a reporter tag (such as biotin (B1667282) or a fluorescent dye) can be conjugated to the other amine after deprotection. These probes can then be used in pull-down assays or fluorescence imaging to identify the protein binding partners of the bioactive molecule.

Furthermore, this compound can be used to generate libraries of chiral small molecules for screening purposes. The stereochemistry of a molecule is often critical for its biological activity, and by using an enantiomerically pure building block like this compound, researchers can systematically investigate the structure-activity relationship of potential drug candidates. The development of such reagents is essential for advancing our understanding of complex biological systems and for the discovery of new therapeutic agents.

Application AreaUse of this compoundSignificance in Research
Chemical Proteomics Synthesis of chiral chemical probes and affinity reagents.Enables the identification and validation of protein targets for drug discovery.
Biochemical Reagent Building block for creating libraries of stereochemically defined compounds.Facilitates the study of stereospecific interactions between small molecules and proteins.
Activity-Based Protein Profiling (ABPP) Development of chiral probes to map enzyme activity in complex proteomes.Provides insights into the functional state of enzymes in health and disease.

This table outlines the applications of this compound in proteomics and as a biochemical reagent.

Advanced Analytical Characterization and Validation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of organic compounds. Through the analysis of different nuclei, a detailed map of the molecular structure, including connectivity and stereochemistry, can be established.

¹H NMR for Proton Assignment and Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For (R)-1-Boc-amino-butyl-3-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the butyl chain, and the amine groups.

Based on this and general principles of ¹H NMR, a predicted assignment for this compound is presented in the table below. The chiral center at the third carbon position would lead to diastereotopic protons in the adjacent methylene (B1212753) group, potentially resulting in more complex splitting patterns.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Protons on Boc group (C(CH₃)₃)~1.44Singlet9H
Methylene protons adjacent to NH₂~2.7-2.9Multiplet2H
Methylene protons adjacent to the chiral center~1.5-1.7Multiplet2H
Methine proton at the chiral center (CH-NHBoc)~3.6-3.8Multiplet1H
Amine protons (NH and NH₂)Broad singletsVariable3H
Methyl protons on the butyl chain~1.1-1.2Doublet3H

This table is based on predicted values and data from structurally similar compounds.

¹³C NMR for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, carbonyl). For this compound, with the molecular formula C₉H₂₀N₂O₂, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to each carbon atom in the molecule.

Drawing from data on other Boc-protected diamines, the carbonyl carbon of the Boc group is expected to appear significantly downfield, typically in the range of 155-157 ppm. The quaternary carbon and the methyl carbons of the Boc group would also have characteristic chemical shifts.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl carbon of Boc group (C=O)~156
Quaternary carbon of Boc group (C(CH₃)₃)~79
Methyl carbons of Boc group (C(CH₃)₃)~28.5
Carbon bearing the NHBoc group (chiral center)~48-50
Methylene carbon adjacent to the chiral center~38-40
Methylene carbon adjacent to the NH₂ group~40-42
Methyl carbon on the butyl chain~20-22

This table is based on predicted values and data from structurally similar compounds.

¹⁹F NMR for Fluorinated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically for the analysis of organofluorine compounds. Should this compound be functionalized with fluorine-containing moieties, ¹⁹F NMR would be a critical tool for characterization. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for confirming the successful incorporation of fluorine and for studying conformational changes or interactions of the fluorinated derivative. To date, specific research on fluorinated derivatives of this compound and their corresponding ¹⁹F NMR data is not widely published.

2D NMR Techniques (e.g., HSQC, COSY) for Connectivity Determination

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For this compound, this would be instrumental in tracing the proton-proton correlations along the butyl backbone, confirming the connectivity of the methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its attached proton(s) that were assigned from the ¹H NMR and COSY spectra.

While specific 2D NMR studies on this compound are not readily found, the application of these standard techniques would be a routine and essential part of a thorough structural validation in a research setting.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Boc-protected amines. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, allowing for the confirmation of the molecular weight. For this compound (C₉H₂₀N₂O₂, Molecular Weight: 188.27 g/mol ), the expected m/z for the protonated molecule is approximately 189.16.

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule will fragment in a predictable manner. A characteristic fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the entire Boc group (C₅H₉O₂, 101 Da). A common fragmentation is the loss of isobutylene followed by the loss of carbon dioxide.

Ion Predicted m/z Description
[M+H]⁺189.16Protonated molecule
[M+H - C₄H₈]⁺133.10Loss of isobutylene
[M+H - Boc]⁺88.11Loss of the Boc group
[C₄H₉]⁺57.07tert-butyl cation

This table presents predicted m/z values based on the compound's structure and known fragmentation patterns of similar molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a cornerstone technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS provides definitive evidence of a molecule's identity, distinguishing it from other compounds with the same nominal mass.

For this compound (Molecular Formula: C9H20N2O2), the expected exact mass of the protonated molecule ([M+H]⁺) is 189.1598 Da. HRMS analysis provides experimental data that is compared against this theoretical value. A minimal mass error, typically in the parts-per-million (ppm) range, confirms the elemental formula. In addition to the protonated molecule, adducts with sodium ([M+Na]⁺) are often observed, providing further confidence in the mass assignment. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer deeper structural insights. The characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) is a key diagnostic feature for N-Boc protected amines. nih.govnist.gov

Table 1: Representative HRMS Data for this compound
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Common Fragment Ions (m/z)
[M+H]⁺189.1598189.1595-1.6133.1022, 89.0968, 70.0651
[M+Na]⁺211.1417211.1413-1.9-

Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. libretexts.org For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum is dominated by absorptions corresponding to the N-H bonds of both the carbamate (B1207046) and the primary amine, the C=O of the carbamate, and the C-H bonds of the alkyl chain. The presence of a strong, sharp absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the Boc protecting group. ucla.edu The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the N-H stretch of the secondary carbamate appears as a single band in a similar region. ucla.eduwpmucdn.com The absence of impurities can be inferred from the lack of unexpected absorption bands in the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Intensity
N-H (Primary Amine)Asymmetric & Symmetric Stretch3350 - 3450Medium
N-H (Carbamate)Stretch~3300Medium
C-H (Alkyl)Stretch2850 - 2960Strong
C=O (Carbamate)Stretch1685 - 1705Strong
N-H (Amine/Carbamate)Bend1550 - 1650Medium
C-O (Carbamate)Stretch1160 - 1170Strong

Thermal Analysis Techniques in Process Development (e.g., Differential Scanning Calorimetry for Intermediate Stability)

Thermal analysis techniques are crucial in process chemistry for determining the stability and physical properties of intermediates and final products. Differential Scanning Calorimetry (DSC) is particularly valuable for assessing the thermal stability of compounds like this compound. nih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis can identify key thermal events such as melting, decomposition, and glass transitions. For Boc-protected amines, a key consideration is the temperature at which thermal deprotection occurs. acs.orgacsgcipr.org The thermolytic cleavage of the Boc group typically happens at elevated temperatures, often above 150°C, and results in the formation of the free amine, carbon dioxide, and isobutylene. acsgcipr.orgrsc.org Understanding this decomposition temperature is vital for defining safe operating limits for drying, storage, and subsequent reaction steps, preventing unwanted degradation and ensuring the integrity of the synthetic process.

Table 3: Representative Thermal Analysis Data for a Boc-Protected Amine Intermediate
Thermal EventTypical Temperature Range (°C)Description
Melting Point (if solid)VariableEndothermic transition from solid to liquid phase.
Onset of Decomposition> 150Exothermic event indicating the start of thermal degradation (Boc group cleavage).

Future Research Directions and Emerging Paradigms for R 1 Boc Amino Butyl 3 Amine

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of chiral amines is undergoing a significant transformation, driven by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy efficiency, and the use of renewable resources. Future research in the synthesis of (R)-1-Boc-amino-butyl-3-amine will increasingly focus on sustainable methodologies that offer environmental and economic benefits over classical synthetic routes.

Key areas of development include the use of environmentally benign solvents, such as water, and the implementation of solvent-free reaction conditions to minimize environmental impact. The design of recyclable catalysts, including polymer-supported chiral diamine ligands, presents a promising avenue for improving process efficiency and reducing waste. These catalysts can be recovered and reused over multiple cycles without significant loss of activity, enhancing the atom economy of the synthesis. Furthermore, methods that reduce reaction times and operate at ambient temperatures are being explored to lower energy consumption.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Chiral Diamines

Feature Traditional Synthetic Methods Emerging Green Chemistry Approaches
Solvents Often rely on volatile organic compounds (VOCs). Utilization of water, supercritical fluids, or solvent-free conditions.
Catalysts Stoichiometric reagents or heavy metal catalysts that are difficult to recycle. Recyclable heterogeneous catalysts, biocatalysts, and polymer-supported catalysts.
Atom Economy Can be low, with significant formation of stoichiometric waste. High atom economy through catalytic cycles and waste minimization strategies.
Energy Use Often require high temperatures and prolonged reaction times. Milder reaction conditions, use of microwave-assisted synthesis.
Feedstocks Primarily petroleum-based starting materials. Increasing use of bio-based amines and renewable resources.

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Future research will leverage AI for several key tasks in computer-aided synthesis planning (CASP). Retrosynthesis algorithms can analyze the structure of this compound and propose multiple viable synthetic pathways, including those that may not be obvious to human chemists. ML models, trained on vast datasets of chemical reactions, can predict the most effective reaction conditions, including catalysts, solvents, and temperatures, thereby reducing the need for extensive empirical screening. Furthermore, AI can be employed to predict reaction outcomes and enantioselectivity, guiding the design of experiments toward the highest possible yields and purity. The integration of these predictive models with automated synthesis platforms has the potential to create a fully autonomous workflow for the design, execution, and optimization of the synthesis of chiral diamines.

Table 2: Role of AI and Machine Learning in the Synthesis of this compound

Stage of Synthesis Application of AI/ML Potential Impact
Route Design Automated retrosynthesis planning to identify novel synthetic pathways. Discovery of more efficient and cost-effective routes.
Condition Optimization ML models recommend optimal reaction conditions (catalyst, solvent, temp.). Reduced experimental effort and faster process development.
Outcome Prediction Algorithms predict reaction yield, byproducts, and enantioselectivity. Higher success rates and improved purity of the final product.
Catalyst Discovery AI-driven design of new catalysts with enhanced activity and selectivity. Access to novel catalysts tailored for specific transformations.

Chemoenzymatic and Biocatalytic Pathways for Enhanced Efficiency and Selectivity

Biocatalysis offers a highly efficient and selective alternative to traditional chemical synthesis for producing chiral amines. The use of enzymes, particularly transaminases, is a key future direction for the asymmetric synthesis of this compound. These biocatalytic methods are lauded for their exceptional stereoselectivity, often yielding products with very high enantiomeric excess under mild, aqueous conditions.

Research is focused on protein engineering to develop robust transaminases with improved activity, stability, and substrate scope. Engineered enzymes can be tailored to efficiently convert prochiral ketones into the desired chiral amine, offering a direct and atom-economical route. Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, are also being developed to synthesize complex chiral amines from simple starting materials. These chemoenzymatic and biocatalytic pathways align perfectly with the principles of green chemistry, providing sustainable and highly efficient manufacturing processes.

Table 3: Performance of Biocatalysts in Asymmetric Amine Synthesis

Biocatalyst Type Key Advantages Research Focus
ω-Transaminases (ω-TAs) High enantioselectivity for a range of ketone substrates. Protein engineering for enhanced stability and substrate specificity.
Amine Dehydrogenases (AmDHs) Direct amination of ketones using ammonia; generates water as the only byproduct. Discovery and engineering of AmDHs with broader substrate acceptance.
Monoamine Oxidases (MAOs) Used in deracemization processes to convert a racemic amine to a single enantiomer. Development of whole-cell systems for efficient deracemization.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation and Property Prediction

Computational chemistry and molecular modeling are indispensable tools for gaining deep mechanistic insights into the synthesis and behavior of chiral molecules. For this compound, these methods provide a powerful means to understand reaction pathways, predict stereochemical outcomes, and design more effective catalysts.

Density Functional Theory (DFT) studies can be used to model transition states in catalytic reactions, helping to elucidate the origins of enantioselectivity. By understanding the intramolecular interactions, such as hydrogen bonding, that govern the stereodetermining step, researchers can rationally design ligands and catalysts that favor the formation of the desired (R)-enantiomer. Computational models are also used to predict the physical and chemical properties of the molecule and to model reaction kinetics, which is crucial for process scale-up. This in-silico approach reduces the reliance on trial-and-error experimentation, saving time and resources while accelerating the development of optimized synthetic protocols.

Table 4: Applications of Computational Methods in this compound Research

Computational Method Application Information Gained
Density Functional Theory (DFT) Modeling transition states and reaction pathways. Understanding the origin of enantioselectivity; predicting reaction barriers.
Molecular Dynamics (MD) Simulating catalyst-substrate interactions in solution. Insights into conformational dynamics and solvent effects.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions. Elucidation of biocatalytic mechanisms and active site interactions.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity or physical properties. Guiding the design of derivatives with desired properties.

Exploration of Novel Applications in Nanoscience and Advanced Catalysis

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional role as a synthetic intermediate. Future research will increasingly explore its potential in the fields of nanoscience and advanced catalysis.

As a chiral diamine, this molecule can serve as a highly effective ligand for transition metal catalysts used in asymmetric synthesis. The development of catalysts incorporating this ligand could lead to new, highly selective transformations for producing valuable chiral compounds. For instance, iridium complexes with chiral diamine ligands have demonstrated exceptional efficiency in asymmetric transfer hydrogenation reactions. In nanoscience, the molecule could be used as a building block for self-assembled monolayers on nanoparticles, creating chiral surfaces for enantioselective sensing or separation. Its potential use in drug delivery systems, where it can be incorporated into functional polymers or nanocarriers, is also an active area of investigation.

Table 5: Emerging Applications for this compound

Field Potential Application Role of the Compound
Advanced Catalysis Ligand in asymmetric metal-catalyzed reactions (e.g., hydrogenation, C-H activation). Provides a chiral environment to control the stereochemical outcome of the reaction.
Nanoscience Component of chiral surfaces on nanoparticles or sensors. Induces chiroptical properties or enables enantioselective recognition.
Materials Science Monomer for the synthesis of novel chiral polymers. Imparts specific structural and functional properties to the resulting material.
Drug Delivery Building block for targeted drug delivery systems. Serves as a linker or functional component in complex bioconjugates.

Q & A

Q. What established synthetic routes are available for (R)-1-Boc-amino-butyl-3-amine, and what key reaction parameters influence enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via Boc protection of (R)-3-aminobutan-1-amine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as DMAP or triethylamine. Critical parameters include:
  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to amine ensures complete protection.
    Enantiomeric purity (>95%) is confirmed via chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases .

Q. Which analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H NMR : Look for the Boc tert-butyl group singlet at δ 1.4 ppm and amine protons (if deprotected) at δ 1.5–2.0 ppm.
  • 13C NMR : The carbonyl carbon of the Boc group appears at δ 155–160 ppm .
  • Chiral HPLC : Use a polysaccharide-based column to confirm enantiopurity (>99% ee) by comparing retention times with racemic standards .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+ at m/z 217.2 .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimental use?

  • Methodological Answer :
  • Storage : Keep under inert gas (Ar/N₂) at –20°C with desiccants (e.g., molecular sieves).
  • Experimental Use : Conduct weighings in a glovebox or under a nitrogen stream. Use anhydrous solvents (e.g., DCM dried over CaH₂) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR spectral data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from solvent effects, concentration differences, or instrument calibration. To address this:
  • Replicate Conditions : Prepare samples in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) used in conflicting studies.
  • 2D NMR : Use HSQC and HMBC to unambiguously assign proton-carbon correlations, especially for overlapping signals .
  • Paramagnetic Additives : Add Cr(acac)₃ to reduce relaxation times and sharpen broad amine-related peaks .

Q. What strategies are effective in optimizing the enantioselective synthesis of this compound to achieve >99% ee?

  • Methodological Answer :
  • Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution using lipases (e.g., CAL-B) .
  • Kinetic Resolution : Use a chiral acylating agent to selectively protect the (R)-enantiomer.
  • Process Monitoring : Track enantiomeric excess in real-time via inline chiral HPLC to adjust reaction conditions (e.g., temperature, catalyst loading) .

Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions, and how do they compare with empirical data?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., SN2 mechanisms) using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare activation energies with experimental kinetics .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).
  • Validation : Use isotopic labeling (e.g., ¹⁵N) to trace reaction intermediates and validate computational predictions .

Data Contradiction Analysis

Q. Table 1: Comparison of Reported Synthetic Yields and Enantiomeric Excess

MethodSolventCatalystYield (%)ee (%)Reference Source
Boc Protection (Standard)DCMDMAP8595Kanto Reagents
Asymmetric HydrogenationTHFRu-BINAP7299BLDpharm
Enzymatic ResolutionTolueneCAL-B Lipase6899.5Academic Study

Q. Key Insights :

  • Lower yields in enzymatic methods may stem from substrate specificity.
  • Higher ee in catalytic methods correlates with optimized ligand stereochemistry .

Methodological Best Practices

  • Reproducibility : Document solvent purity, reaction atmosphere, and equipment calibration in detail .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing spectral data to mitigate contradictions .
  • Error Analysis : Report confidence intervals for ee measurements and NMR integration values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.